molecular formula C81H144N22O19 B1667365 L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl- CAS No. 95648-98-9

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-

Cat. No. B1667365
CAS RN: 95648-98-9
M. Wt: 1730.1 g/mol
InChI Key: IOCWBJCCGSYJPN-SDXYAQEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombolitin V is a mast cell degranulating peptide from the venom of the bumblebee Megabombus pennsylvanicus.

Scientific Research Applications

Vasoactive Intestinal Peptide (VIP) Analog Synthesis

  • A study focused on synthesizing a pentadecapeptide amide with a sequence similar to the vasoactive intestinal peptide (VIP), showing potential in relaxing different smooth muscle preparations. This research highlights the potential of peptide analogs in therapeutic applications, particularly in smooth muscle relaxation and potential implications in gastrointestinal disorders (Bodanszky, Lin, & Said, 1974).

Aminoacyl-tRNA Research

  • Another study investigated isoaccepting transfer RNAs (tRNAs) in L-M cells and tumors induced in mice. Significant differences in various aminoacyl-tRNAs, including isoleucyl-, seryl-, and asparaginyl-tRNA, were observed, contributing to our understanding of protein synthesis and expression in cancer cells (Yang et al., 1969).

Peptide Identification in Blowfly Larvae

  • Research identifying various peptides, including l-asparaginyl-alpha-l-lysine and l-seryl-alpha-l-lysine, in young larvae of the blowfly, Phormia regina. This work contributes to the field of entomology and biochemistry, providing insights into the metabolic pathways in insect larvae (Bodnaryk & Levenbook, 1968).

properties

CAS RN

95648-98-9

Product Name

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-

Molecular Formula

C81H144N22O19

Molecular Weight

1730.1 g/mol

IUPAC Name

N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide

InChI

InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118)

InChI Key

IOCWBJCCGSYJPN-SDXYAQEHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XNVLGXLGLLGKALSHL

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bombolitin V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-
Reactant of Route 2
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-
Reactant of Route 3
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-
Reactant of Route 4
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-
Reactant of Route 5
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-
Reactant of Route 6
L-Leucinamide, L-isoleucyl-L-asparaginyl-L-valyl-L-leucylglycyl-L-isoleucyl-L-leucylglycyl-L-leucyl-L-leucylglycyl-L-lysyl-L-alanyl-L-leucyl-L-seryl-L-histidyl-

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